2,4-dimethyl-7-nitro-1H-benzimidazole
Description
Properties
CAS No. |
23291-70-5 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2,7-dimethyl-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-4-7(12(13)14)9-8(5)10-6(2)11-9/h3-4H,1-2H3,(H,10,11) |
InChI Key |
WIBJMIWMRXIJOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])N=C(N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a nitro-substituted carboxylic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and subsequent reduction to yield the desired benzimidazole compound .
Industrial Production Methods: Industrial production of 2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole often employs catalytic processes to enhance yield and selectivity. Catalysts such as nickel or palladium are used to facilitate the cyclization and reduction steps. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a nickel or palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino-substituted benzimidazoles.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of substituents on the benzimidazole ring critically determines physicochemical and biological properties. Below is a comparative analysis with similar compounds:
Table 1: Substituent Positions and Key Properties
Structural and Spectral Data
- 1H-Benzimidazole, 2-heptadecyl-4-nitro (): Characterized by NMR and IR, with alkyl chain signals in the aliphatic region .
- 1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole (): NMR data (δ 7.00–7.81 ppm) confirmed aromatic and benzyl protons .
- 7-Hydroxy-1-methylbenzimidazole (): Spectral data aligned with hydroxy and methyl group environments .
Biological Activity
2,4-Dimethyl-7-nitro-1H-benzimidazole (CAS No. 23291-70-5) is a compound belonging to the benzimidazole family, recognized for its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈N₄O₂. Its structure features two methyl groups at positions 2 and 4 and a nitro group at position 7 on the benzimidazole ring. This unique arrangement contributes to its biological activity by influencing its interaction with various molecular targets.
Biological Activity Overview
Research has demonstrated that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its potential in drug development due to these characteristics.
Antimicrobial Activity
Studies have shown that this compound possesses notable antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Streptococcus faecalis | 8 | |
| Staphylococcus aureus | 4 | |
| Methicillin-resistant S. aureus | 4 |
In addition to its antibacterial properties, it has demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL for both strains .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cells. For instance, a study reported that derivatives of benzimidazole exhibited antiproliferative activity against the MDA-MB-231 breast cancer cell line . The compound's mechanism may involve apoptosis induction through caspase activation and DNA damage in tumor cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to generate reactive intermediates that may interfere with cellular signaling pathways or inhibit critical enzymes involved in microbial or cancer cell proliferation .
Case Studies
- Antibacterial Study : A comprehensive evaluation of various benzimidazole derivatives, including this compound, highlighted its superior antibacterial activity compared to standard antibiotics like amikacin .
- Anticancer Evaluation : In vitro tests on human lung adenocarcinoma A549 cells indicated that compounds similar to this compound could induce selective cytotoxicity under hypoxic conditions typical of tumor environments .
Q & A
Q. What are the common synthetic methodologies for preparing 2,4-dimethyl-7-nitro-1H-benzimidazole derivatives?
The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with aldehydes or carboxylic acid derivatives. For example:
- Condensation with aldehydes : Under oxidative conditions (e.g., air as an oxidant) or using catalysts like trimethylsilyl chloride (TMSCl) to enhance reaction efficiency .
- Microwave-assisted synthesis : Reduces reaction time and improves yields compared to conventional heating . Characterization relies on IR spectroscopy (N–H stretching at 3370–3475 cm⁻¹), NMR (aromatic proton shifts at δ 6.75–7.94), and X-ray crystallography for structural confirmation .
Q. What biological activities are associated with this compound derivatives?
Key activities include:
- Antimicrobial : Evaluated via disc diffusion assays against gram-positive/negative bacteria and fungi .
- Analgesic and antioxidant : Tested using acetic acid-induced writhing inhibition (ED₅₀ values) and DPPH radical scavenging (IC₅₀ values) .
- Anti-inflammatory : Assessed through inhibition of NO, IL-6, and TNF-α production in LPS-stimulated RAW264.7 cells .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis?
- Catalyst selection : TMSCl (1 mol%) in aqueous conditions improves yields by 15–20% compared to traditional acid catalysts .
- Microwave irradiation : Enhances reaction kinetics, achieving >85% yield in 30 minutes versus 8–12 hours under conventional reflux .
- Solvent systems : Trifluoroethanol (TFE) minimizes side reactions during aldehyde condensations .
Q. How to resolve contradictions in reported bioactivity data for benzimidazole derivatives?
- Structure-activity relationship (SAR) analysis : Focus on substituent positions (e.g., 2- and 5-positions significantly influence antimicrobial and antioxidant activity) .
- Assay standardization : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory studies) and control compounds (e.g., diclofenac for analgesic assays) .
- Molecular docking : Validate target binding (e.g., hPreP for Alzheimer’s disease) to explain discrepancies in activity .
Q. What advanced techniques are used for structural elucidation of benzimidazole derivatives?
- X-ray crystallography : Resolves bond angles and crystal packing, critical for confirming nitro group orientation .
- High-resolution mass spectrometry (HRMS) : Provides exact mass data for nitro- and methyl-substituted derivatives .
- Multinuclear NMR : ¹³C NMR distinguishes between methyl and nitro substituents (e.g., δ 120–150 ppm for aromatic carbons) .
Q. How to design derivatives with improved pharmacokinetic properties?
- Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl or carboxyl) to enhance solubility .
- Pro-drug strategies : Mask nitro groups with labile protecting groups (e.g., acetyl) to improve bioavailability .
- QSAR models : Predict ADMET properties using computational tools to prioritize synthetic targets .
Q. What strategies mitigate stability issues in benzimidazole derivatives?
- Purification protocols : Use column chromatography with silica gel to remove hydrolytic byproducts .
- Storage conditions : Store under inert gas (N₂/Ar) at –20°C to prevent nitro group degradation .
- Structural stabilization : Replace labile substituents (e.g., nitro with cyano) while retaining activity .
Methodological Guidelines
Q. What in vitro models are suitable for evaluating anti-inflammatory activity?
- RAW264.7 macrophages : Measure inhibition of LPS-induced NO production (IC₅₀ < 10 µM for active compounds) .
- ELISA assays : Quantify IL-6 and TNF-α levels in supernatants .
- Ferroptosis induction assays : Assess compound toxicity using glutathione depletion markers .
Q. How to validate enzyme interactions for benzimidazole-based inhibitors?
Q. What computational tools support benzimidazole drug design?
- Molecular docking (AutoDock Vina) : Predict binding modes to therapeutic targets (e.g., Alzheimer’s-related enzymes) .
- QSAR modeling : Use descriptors like logP and molar refractivity to optimize bioactivity .
- DFT calculations : Analyze electronic effects of nitro and methyl groups on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
